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Cat. No.: B093956

Executive Summary

1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP) is a specialized
heterocyclic building block belonging to the phenylpiperazine class. Unlike its unsubstituted or
meta-substituted analogs (e.g., mCPP), the 2,6-dimethyl substitution pattern introduces
significant steric hindrance around the aniline nitrogen. This unique steric profile makes it a
critical scaffold for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled
Receptor (GPCR) ligands, particularly for Serotonin (5-HT) and Dopamine receptor modulation.

This guide outlines the commercial landscape for sourcing high-purity 2,6-DMPP, establishes
protocols for analytical validation, and details its utility in synthesizing bioactive CNS agents.

Part 1: Chemical Profile & Specifications

Before procurement, researchers must distinguish 2,6-DMPP from its structural isomers and
related amide intermediates (e.g., Lidoflazine intermediates).
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Specification

Chemical Name

1-(2,6-Dimethylphenyl)piperazine

CAS Number 1012-91-5
Molecular Formula Ci12H1sN2
Molecular Weight 190.29 g/mol

LogP (Predicted)

~2.1 (Moderate Lipophilicity)

pKa ~9.0 (Piperazine secondary amine)
Appearance Colorless to pale yellow oil or low-melting solid

. Soluble in DMSO, Methanol, DCM; sparingly
Solubility

soluble in water

Key Impurities

2,6-Dimethylaniline (starting material), Bis(2-

chloroethyl)amine salts

Technical Note: Do not confuse this compound with N-(2,6-Dimethylphenyl)-1-

piperazineacetamide (CAS 5294-61-1), which contains an acetamide linker and is the
precursor for Lidoflazine. CAS 1012-91-5 features a direct N-Aryl bond.

Part 2: Commercial Supply Landscape

The supply chain for 2,6-DMPP is segmented into Bulk Chemical Suppliers (Kg scale) and

Research Grade Distributors (mg to g scale).

Supplier Tier Analysis
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. . . . . . Recommended
Supplier Tier Typical Purity Pack Sizes Lead Time I
se
] Biological
Tier 1: Global .
screening,
Catalog (e.g., >97% (HPLC) 1g, 59, 25¢g 1-3 Days
) ) Reference
Sigma, Enamine)
standards
Tier 2: Building Synthetic
Block Specialists intermediate,
>95% (NMR) 10g - 100g 3-7 Days )
(e.g., BLDpharm, Library
Combi-Blocks) generation
Tier 3: Bulk
Manufacturers Pilot plant scale-
(e.g., Capot, >98% (GC) 1kg+ 2-4 Weeks up, GMP
Echemi listed synthesis

vendors)

Procurement Strategy

For biological assays (e.g., binding affinity studies), HPLC purity >98% is mandatory to avoid

false positives from the highly reactive 2,6-dimethylaniline impurity. For synthetic use (e.g.,

S N2 coupling), >95% purity is generally acceptable.

Part 3: Technical Applications & Mechanism
Medicinal Chemistry: The "Privileged Scaffold"

Phenylpiperazines are termed "privileged scaffolds" because they mimic the ethylamine side

chain of biogenic amines (Serotonin, Dopamine).

« Steric Influence: The 2,6-dimethyl groups in 2,6-DMPP force the phenyl ring to twist out of

the plane of the piperazine ring. This non-planar conformation is often exploited to improve

selectivity for 5-HT1A over 5-HT2A receptors compared to planar analogs.

o Metabolic Stability: The ortho-methyl groups block metabolic hydroxylation at the ortho

positions, potentially extending the half-life of the scaffold.
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Synthetic Utility

2,6-DMPP serves as a nucleophile in the synthesis of complex APIs. The secondary amine at
the N4 position is reactive, while the N1 position is deactivated by the aryl group.

Common Reaction Pathways:
» N-Alkylation: Reaction with alkyl halides (e.g., in the synthesis of Ranolazine analogs).
e Buchwald-Hartwig Amination: Coupling with aryl halides to form bis-aryl piperazines.

o Acylation: Formation of amides for peptidomimetic drugs.

Visualization: Pharmacophore & Synthesis Logic
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Caption: Synthesis workflow from aniline precursors to 2,6-DMPP and downstream applications
in CNS drug discovery.

Part 4: Experimental Protocols
Protocol A: Quality Control Validation (HPLC)

Objective: Verify purity of purchased 2,6-DMPP prior to biological use.
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Mobile Phase:

o A: Water + 0.1% Trifluoroacetic acid (TFA).

o B: Acetonitrile + 0.1% TFA.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 um, 4.6 x 100 mm).
Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).

Pass Criteria: Single peak >98% area integration. Retention time must match reference
standard (approx. 4-6 min depending on flow rate).

Protocol B: Synthetic Coupling (General N-Alkylation)

Objective: Attach 2,6-DMPP to an alkyl halide scaffold (R-X).

Dissolution: Dissolve 1.0 eq of 1-(2,6-Dimethylphenyl)piperazine in Acetonitrile (ACN).

Base Addition: Add 2.5 eq of Potassium Carbonate (K2COs) or Diisopropylethylamine
(DIPEA).

Electrophile: Add 1.1 eq of the alkyl halide (R-CI or R-Br).
Reaction: Reflux at 80°C for 4-12 hours. Monitor by TLC or LC-MS.
Workup: Filter off inorganic salts. Concentrate filtrate.

Purification: Flash column chromatography (DCM:MeOH gradient).

Part 5: GPCR Signaling Pathway Context

When 2,6-DMPP derivatives bind to 5-HT receptors (specifically 5-HT1A), they modulate
downstream signaling cascades.
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Caption: Simplified 5-HT1A signaling pathway modulated by phenylpiperazine ligands, leading
to decreased cAMP and neuronal effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Piperazines [chemenu.com]

e To cite this document: BenchChem. [Technical Procurement & Application Guide: 1-(2,6-
Dimethylphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093956#commercial-suppliers-of-1-2-6-
dimethylphenyl-piperazine-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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